5-Chloro-2-(trifluoromethyl)benzylamine
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Overview
Description
5-Chloro-2-(trifluoromethyl)benzylamine is an organic compound with the molecular formula C8H7ClF3N and a molecular weight of 209.60 g/mol . It is a derivative of benzylamine, where the benzene ring is substituted with a chlorine atom at the 5-position and a trifluoromethyl group at the 2-position. This compound is known for its use as a building block in organic synthesis and has applications in various fields including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-2-(trifluoromethyl)benzylamine can be synthesized through several methods. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with ammonia . The specific steps include heating the reaction mixture, dissolving the aldehyde in ammonia solution, followed by neutralization and crystallization to purify the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(trifluoromethyl)benzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzaldehydes or benzoic acids.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: 5-Chloro-2-(trifluoromethyl)benzaldehyde or 5-Chloro-2-(trifluoromethyl)benzoic acid.
Reduction: Various amines or alcohols depending on the specific reducing agent used.
Substitution: Products with different functional groups replacing the chlorine atom.
Scientific Research Applications
5-Chloro-2-(trifluoromethyl)benzylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(trifluoromethyl)benzylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets . The chlorine atom may also participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)benzonitrile
- 4-Chloro-3-(trifluoromethyl)benzaldehyde
- 2-Chloro-5-(trifluoromethyl)benzyl alcohol
Comparison
5-Chloro-2-(trifluoromethyl)benzylamine is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability. Compared to its analogs, it offers a versatile platform for further chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
[5-chloro-2-(trifluoromethyl)phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3H,4,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDODRLKRDGBNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CN)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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